Dual ALDH1A1/HPGD Inhibition Profile
This compound exhibits a unique dual inhibition profile against ALDH1A1 and 15-hydroxyprostaglandin dehydrogenase (HPGD), a profile not commonly shared by standard ALDH1A1 inhibitors like DEAB. Against ALDH1A1, it shows an IC50 of 1,920 nM, while it demonstrates a significantly higher potency of 68 nM against human HPGD [1]. This contrasts with compounds selective for only one target, making it a valuable chemical probe for studying pathways where dual modulation is hypothesized to be critical.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | ALDH1A1 IC50: 1,920 nM; HPGD IC50: 68 nM |
| Comparator Or Baseline | Typical selective ALDH1A1 inhibitor (DEAB): ALDH1A1 IC50 ~0.2-1 µM, no significant HPGD inhibition reported. |
| Quantified Difference | Demonstrates high-potency dual activity against HPGD (IC50 68 nM), a target not engaged by standard comparators. |
| Conditions | Inhibition of ALDH1A1 (unknown origin) using NAD+/propionaldehyde as substrate after 15 mins by UV-fluorescence assay; Inhibition of human HPGD using PGE2 as substrate after 15 mins by fluorescence assay. |
Why This Matters
This selectivity profile is relevant for research into cancer and inflammatory pathways where ALDH1A1 and HPGD play complementary roles, offering a single probe for dual-target engagement studies.
- [1] BindingDB. (n.d.). BDBM50445534: Affinity Data for CHEMBL3103021. View Source
